4-Chloro-3-nitrobenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitrobenzenesulfinic acid sodium salt is an organic compound with the molecular formula C6H3ClNNaO4S. It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrobenzenesulfinic acid sodium salt typically involves the sulfonation of 4-chloro-3-nitrobenzene. The process begins with the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene. This intermediate is then subjected to sulfonation using sulfuric acid, followed by neutralization with sodium hydroxide to yield the sodium salt form of 4-Chloro-3-nitrobenzenesulfinic acid .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves controlled nitration and sulfonation reactions, ensuring high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 4-Chloro-3-aminobenzenesulfinic acid sodium salt.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-3-nitrobenzenesulfonic acid sodium salt.
Scientific Research Applications
4-Chloro-3-nitrobenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound is explored for its potential use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzenesulfinic acid sodium salt involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfinic acid group can participate in redox reactions, influencing cellular pathways and enzyme activities. The chlorine atom can be involved in substitution reactions, modifying the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonic acid sodium salt
- 4-Chloro-3-aminobenzenesulfinic acid sodium salt
- 4-Chloro-3-nitrobenzenesulfinic acid barium salt
Uniqueness
4-Chloro-3-nitrobenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. The presence of both a nitro group and a sulfinic acid group allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
sodium;4-chloro-3-nitrobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKPYVBQLZMLRA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClNNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.